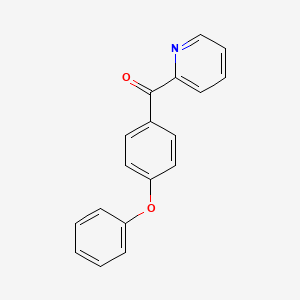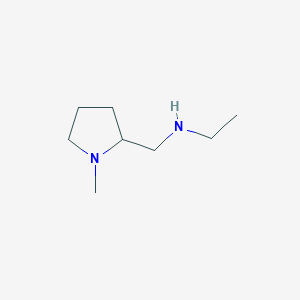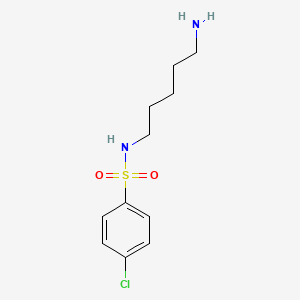
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Aminopentyl)-4-chlorobenzenesulfonamide: is an organic compound that features a sulfonamide group attached to a benzene ring substituted with a chlorine atom and an aminopentyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide typically begins with 4-chlorobenzenesulfonyl chloride and 1,5-diaminopentane.
Reaction Conditions: The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the sulfonamide bond.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the chlorine atom on the benzene ring.
Oxidation and Reduction: The aminopentyl chain can participate in oxidation and reduction reactions, leading to the formation of various derivatives.
Condensation Reactions: The sulfonamide group can engage in condensation reactions with aldehydes and ketones to form imines and related compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Compounds with different substituents on the benzene ring.
Oxidation Products: Oxidized derivatives of the aminopentyl chain.
Condensation Products: Imines and related compounds formed from the sulfonamide group.
Applications De Recherche Scientifique
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.
Materials Science: It can be incorporated into polymers and other materials to impart specific properties such as increased thermal stability or enhanced mechanical strength.
Biology and Medicine:
Antimicrobial Agents: Due to the presence of the sulfonamide group, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Bioconjugation: It can be used to modify biomolecules for various applications, including drug delivery and diagnostic imaging.
Industry:
Chemical Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules used in pharmaceuticals and agrochemicals.
Surface Coatings: It can be used in the formulation of surface coatings to provide antimicrobial properties and enhance durability.
Mécanisme D'action
The mechanism of action of N-(5-Aminopentyl)-4-chlorobenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or antimicrobial effects.
Comparaison Avec Des Composés Similaires
N-(5-Aminopentyl)acetamide: This compound features an acetamide group instead of a sulfonamide group.
N-(5-Aminopentyl)benzamide: This compound has a benzamide group in place of the sulfonamide group.
N-(5-Aminopentyl)biotinamide: This compound contains a biotin moiety, making it useful for bioconjugation applications.
Uniqueness: N-(5-Aminopentyl)-4-chlorobenzenesulfonamide is unique due to the presence of the 4-chlorobenzenesulfonamide moiety, which imparts specific chemical and biological properties
Propriétés
IUPAC Name |
N-(5-aminopentyl)-4-chlorobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17ClN2O2S/c12-10-4-6-11(7-5-10)17(15,16)14-9-3-1-2-8-13/h4-7,14H,1-3,8-9,13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFNXFJMSQDPIGL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1S(=O)(=O)NCCCCCN)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80606342 |
Source


|
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.78 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58885-29-3 |
Source


|
| Record name | N-(5-Aminopentyl)-4-chlorobenzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80606342 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

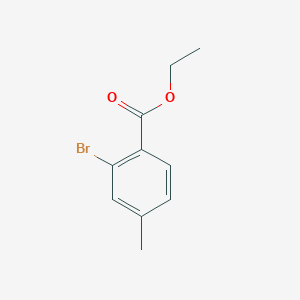

![[1,2,4]Triazolo[3,4-a]isoquinoline-3-thiol](/img/structure/B1321670.png)
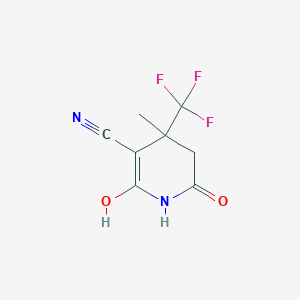

![2-Chloro-N-[3-(2-methoxy-benzoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]-acetamide](/img/structure/B1321681.png)
![[2-(3-Ethyl-[1,2,4]triazol-4-yl)-phenoxy]-acetic acid](/img/structure/B1321686.png)
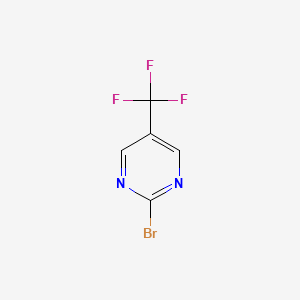
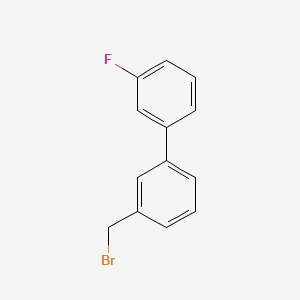
![2-(2,2-Difluorobenzo[D][1,3]dioxol-5-YL)acetonitrile](/img/structure/B1321695.png)
![Spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1321703.png)
